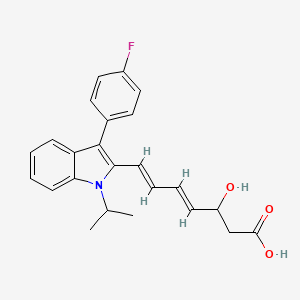

Fluvastatin hydroxydiene free acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

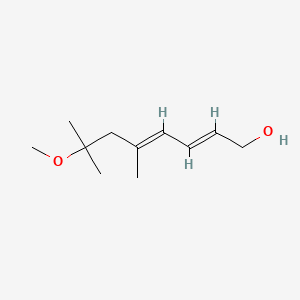

El ácido libre de fluvastatina hidroxi-dieno es un compuesto derivado de la fluvastatina, un miembro de la clase de fármacos estatinas. Las estatinas se utilizan ampliamente para tratar la hipercolesterolemia y prevenir las enfermedades cardiovasculares inhibiendo la enzima hidroximetilglutaril-coenzima A (HMG-CoA) reductasa, que juega un papel crucial en la biosíntesis del colesterol . El ácido libre de fluvastatina hidroxi-dieno es una mezcla racémica con la fórmula molecular C24H24FNO3 y un peso molecular de 393,4507 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido libre de fluvastatina hidroxi-dieno implica varios pasos, comenzando desde el derivado del indol. Los pasos clave incluyen:

Formación del núcleo del indol: Esto se logra a través de una síntesis de indol de Fischer.

Introducción del grupo fluorofenilo: Este paso implica una reacción de acilación de Friedel-Crafts.

Formación de la cadena lateral hidroxi-dieno: Esto se logra a través de una serie de reacciones de condensación aldólica.

Métodos de producción industrial

La producción industrial del ácido libre de fluvastatina hidroxi-dieno normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Síntesis a granel de intermediarios: Utilizando reactores de alta presión y sistemas de flujo continuo.

Purificación: Utilizando técnicas como la cristalización y la cromatografía para lograr los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido libre de fluvastatina hidroxi-dieno sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser catalizada por agentes oxidantes como el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores comunes como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente las que involucran el grupo fluorofenilo.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido libre de fluvastatina hidroxi-dieno, que pueden analizarse más a fondo para determinar sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

El ácido libre de fluvastatina hidroxi-dieno tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar reacciones y mecanismos relacionados con las estatinas.

Biología: Investigado por sus efectos sobre la biosíntesis del colesterol celular.

Medicina: Explorado por su potencial para reducir los niveles de colesterol y prevenir las enfermedades cardiovasculares.

Industria: Utilizado en el desarrollo de nuevos agentes e formulaciones para reducir los lípidos.

Mecanismo De Acción

El ácido libre de fluvastatina hidroxi-dieno ejerce sus efectos inhibiendo selectivamente y de forma competitiva la enzima hepática HMG-CoA reductasa. Esta enzima es responsable de convertir HMG-CoA en mevalonato, el paso limitante de la velocidad en la biosíntesis del colesterol. Al inhibir esta enzima, el ácido libre de fluvastatina hidroxi-dieno reduce la síntesis de colesterol en el hígado, lo que lleva a una disminución de los niveles de colesterol en plasma .

Comparación Con Compuestos Similares

Compuestos similares

- Simvastatina

- Pravastatina

- Lovastatina

- Atorvastatina

- Rosuvastatina

Comparación

El ácido libre de fluvastatina hidroxi-dieno es único entre las estatinas debido a su origen totalmente sintético y sus características estructurales distintas. A diferencia de otras estatinas, que a menudo se derivan de metabolitos fúngicos, el ácido libre de fluvastatina hidroxi-dieno se sintetiza a través de una serie de reacciones químicas, lo que proporciona un mayor control sobre su pureza y consistencia .

Conclusión

El ácido libre de fluvastatina hidroxi-dieno es un compuesto significativo en la clase de las estatinas, con orígenes sintéticos únicos y una amplia gama de aplicaciones en investigación científica y medicina. Su capacidad para inhibir la HMG-CoA reductasa lo convierte en una herramienta valiosa en la lucha contra la hipercolesterolemia y las enfermedades cardiovasculares.

Propiedades

Número CAS |

1207963-21-0 |

|---|---|

Fórmula molecular |

C24H24FNO3 |

Peso molecular |

393.4 g/mol |

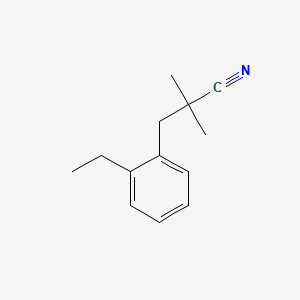

Nombre IUPAC |

(4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxyhepta-4,6-dienoic acid |

InChI |

InChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+ |

Clave InChI |

WARCEOCHTLFKTQ-GZTQOXHUSA-N |

SMILES isomérico |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(CC(=O)O)O)C3=CC=C(C=C3)F |

SMILES canónico |

CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(CC(=O)O)O)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)